Acetic acid;2-(4-methoxyphenyl)phenol
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Overview
Description
Acetic acid;2-(4-methoxyphenyl)phenol is an organic compound that features both acetic acid and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the nucleophilic aromatic substitution of phenols. This process typically requires the use of strong nucleophiles and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Acetic acid;2-(4-methoxyphenyl)phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid;2-(4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in electrophilic aromatic substitution reactions, making it highly reactive towards electrophiles . Additionally, the acetic acid group can undergo various chemical transformations, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-, acetate:
Phenoxy acetic acid: A monocarboxylic acid derivative with similar chemical properties.
Uniqueness
Acetic acid;2-(4-methoxyphenyl)phenol is unique due to its combination of acetic acid and phenol functional groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
Properties
CAS No. |
135449-07-9 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
acetic acid;2-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C13H12O2.C2H4O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;1-2(3)4/h2-9,14H,1H3;1H3,(H,3,4) |
InChI Key |
PYOKXNHCQKEVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
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